{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[4-[[acetyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)15(11(3)16)8-12-4-6-14(7-5-12)9-13(17)18/h10,12H,4-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRTECHNQCJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This method involves sequential alkylation and acetylation of a piperidine precursor.
Step 1: Synthesis of 4-(Aminomethyl)piperidine
Piperidine is treated with formaldehyde and ammonium chloride under Mannich reaction conditions to yield 4-(aminomethyl)piperidine. Industrial-scale adaptations use continuous flow reactors to enhance reproducibility.
Step 2: Isopropyl-amination
The aminomethyl intermediate reacts with isopropyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60°C for 12 hours. Substituting isopropyl bromide with isopropyl iodide improves reactivity but increases cost.
Step 3: Acetylation
The isopropyl-amine derivative is acetylated using acetic anhydride in dichloromethane with catalytic DMAP (4-dimethylaminopyridine). Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-acetylation.
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Formaldehyde | H2O/EtOH | 25°C | 78 |
| 2 | Isopropyl bromide | Acetonitrile | 60°C | 65 |
| 3 | Acetic anhydride | DCM | 25°C | 92 |
| 4 | Ethyl bromoacetate | THF | 0–5°C | 85 |
Solid-Phase Synthesis
Solid-supported strategies mitigate solubility issues and simplify purification.
Resin Functionalization
Wang resin is functionalized with Fmoc-protected 4-(aminomethyl)piperidine. After Fmoc deprotection, the resin-bound amine reacts with isopropyl isocyanate in dimethylformamide (DMF), followed by acetylation with acetyl chloride.
Cleavage and Workup
The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1), with subsequent precipitation in cold diethyl ether. This method achieves 70–75% overall yield but requires specialized equipment.
Catalytic and Solvent Optimization
Palladium-Catalyzed Coupling
Adapting methodologies from Tofacitinib synthesis, palladium hydroxide catalyzes debenzylation steps in related piperidine derivatives. For this compound, hydrogenation with Pd/C (10% w/w) in isopropanol/water (1:1) at 50°C removes protecting groups without affecting the acetyl moiety.
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps, while dichloromethane minimizes side reactions during acetylation. Mixed-solvent systems (e.g., THF/water) improve saponification efficiency.
Purification and Characterization
Chromatographic Techniques
Analytical Data
-
NMR : 1H NMR (400 MHz, CDCl3) δ 4.12 (s, 2H, CH2COO), 3.45–3.30 (m, 2H, piperidine-H), 2.85 (t, J = 6.8 Hz, 2H, NCH2), 1.45 (d, J = 6.4 Hz, 6H, (CH3)2CH).
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HPLC : Purity >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems for steps 1–3 reduces reaction times by 40% and improves heat dissipation, critical for exothermic acetylation.
Green Chemistry Metrics
-
E-factor : 8.2 (kg waste/kg product), driven by solvent use in chromatographic steps.
-
Process Mass Intensity (PMI) : 12.5, with opportunities for improvement via solvent recycling.
Comparative Analysis of Methods
Table 2: Method Comparison
| Parameter | Reductive Amination | Solid-Phase Synthesis |
|---|---|---|
| Overall Yield (%) | 65–70 | 70–75 |
| Purity (%) | 95–98 | 98–99 |
| Scalability | High | Moderate |
| Equipment Cost | Low | High |
Chemical Reactions Analysis
Types of Reactions
{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromoacetic acid in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The piperidine-acetic acid scaffold is a common framework in drug discovery. Modifications to the substituents on the piperidine ring significantly alter physicochemical and biological properties. Key analogs include:
Table 1: Structural and Functional Comparisons
*Estimated molecular weight based on structural similarity: C13H23N3O3.
Pharmacological and Physicochemical Insights
- Lipophilicity vs. Solubility : The acetyl-isopropyl group in the target compound increases lipophilicity compared to hydroxymethyl () or ethoxycarbonyl () analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Receptor Binding : Neurotensin receptor agonists () with methoxyphenyl substituents demonstrate the importance of aromatic interactions, whereas the acetyl-isopropyl group may favor hydrophobic binding pockets .
Biological Activity
The compound {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS No. 1353974-98-7) is a synthetic organic molecule notable for its piperidine ring structure, which is modified with an acetyl-isopropyl amino group and a carboxylic acid functional group. This unique structural configuration suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.34 g/mol
- Structural Features : The presence of both a piperidine ring and functional groups conducive to various chemical reactions enhances its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit diverse biological activities, including:
- Antimicrobial properties
- Analgesic effects
- Neuroprotective potential against neurodegenerative diseases
These activities suggest that this compound could be a candidate for further pharmacological studies aimed at treating various conditions.
The biological activity of this compound likely stems from its ability to interact with specific biological targets, such as enzymes and receptors. The acetyl-isopropyl amino group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine | Basic nitrogen ring | Antimicrobial |
| N-Methylpiperidine | Methyl substitution on nitrogen | Analgesic |
| 4-Aminopiperidine | Amino group at position 4 | Antidepressant |
This table illustrates the diversity in biological activity among compounds related to This compound , emphasizing the potential for unique therapeutic applications based on structural modifications.
Case Studies and Research Findings
Recent studies have explored the biological effects of similar piperidine derivatives. For instance, research on piperidine-based compounds has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease.
In Vitro Studies
In vitro toxicity evaluations have been conducted using cell lines to assess the safety profile of related compounds. For example, one study reported that certain piperidine derivatives exhibited concentration-dependent cytotoxicity, with significant cell viability observed at lower concentrations (up to 100 μg/mL) .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of This compound towards various targets. These studies indicate that the compound may effectively bind to AChE and other relevant enzymes, suggesting potential applications in treating cognitive disorders .
Q & A
Basic Research Questions
Q. What strategies are recommended for synthesizing {4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid with high enantiomeric purity?
- Methodology :
- Enantiopure synthesis can be achieved using chiral starting materials, such as (R)-α-phenylglycine, to introduce stereochemical control. This approach is demonstrated in the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, where asymmetric induction is maintained via reductive amination and resolution techniques .
- Purification via recrystallization or chromatography (e.g., silica gel with gradients of PE/EA) ensures removal of diastereomeric impurities .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the acetyl-isopropyl-amino group (δ ~2.1 ppm for acetyl CH3) and piperidine ring protons (δ ~1.5–3.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
- HPLC : Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate + sodium 1-octanesulfonate, pH 4.6) to assess purity (>95%) .
Q. What safety protocols are critical when handling this compound?
- Risk Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation (based on structurally similar piperidine derivatives) .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice for persistent symptoms .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring influence the compound’s receptor binding affinity?
- Experimental Design :
- Compare (R)- and (S)-enantiomers in receptor-binding assays (e.g., neurotensin or opioid receptors). For example, (R)-configured analogs show enhanced activity due to optimal spatial alignment with hydrophobic receptor pockets .
- Use molecular docking simulations to map interactions between the acetyl-isopropyl group and binding site residues .
Q. What methods resolve contradictory data in biological assays involving this compound?
- Data Contradiction Analysis :
- Control Experiments : Test stability under assay conditions (e.g., pH, temperature) to rule out degradation. For instance, LiOH-mediated hydrolysis of ester derivatives can generate inactive byproducts .
- Dose-Response Curves : Identify non-linear effects caused by off-target interactions (e.g., with chemokine receptors) using selective inhibitors .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- Prodrug Design : Convert the acetic acid moiety to a methyl ester to enhance bioavailability, followed by in situ hydrolysis (e.g., using LiOH in THF/water) .
- LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the piperidine ring while monitoring blood-brain barrier permeability via LC-MS/MS .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
